molecular formula C11H14O2S B1267819 [(3-Phenylpropyl)thio]essigsäure CAS No. 30134-08-8

[(3-Phenylpropyl)thio]essigsäure

Katalognummer: B1267819
CAS-Nummer: 30134-08-8
Molekulargewicht: 210.29 g/mol
InChI-Schlüssel: BGBJUCFBIKHHMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3-Phenylpropyl)thio]acetic acid, also known as 3-phenylthiopropionic acid, is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol. This compound is significant in various scientific research applications due to its unique chemical structure and properties.

Wissenschaftliche Forschungsanwendungen

[(3-Phenylpropyl)thio]acetic acid has significant applications in various fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

Target of Action

This compound is used in proteomics research , but its exact targets and their roles remain to be elucidated.

Biochemical Pathways

As a compound used in proteomics research

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. It is known that the production of some similar compounds, such as the auxin phytohormone indole-3-acetic acid (IAA), is influenced by diverse external stimuli . .

Biochemische Analyse

Biochemical Properties

[(3-Phenylpropyl)thio]acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions of [(3-Phenylpropyl)thio]acetic acid is with enzymes involved in metabolic pathways. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby influencing their activity. The compound’s thioester bond is particularly reactive, allowing it to form covalent bonds with enzyme active sites, leading to enzyme inhibition or activation . Additionally, [(3-Phenylpropyl)thio]acetic acid can interact with proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

[(3-Phenylpropyl)thio]acetic acid has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, [(3-Phenylpropyl)thio]acetic acid can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis. Furthermore, [(3-Phenylpropyl)thio]acetic acid can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of [(3-Phenylpropyl)thio]acetic acid involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to enzyme active sites, where it can act as an inhibitor or activator . This binding often involves the formation of covalent bonds between the thioester group of [(3-Phenylpropyl)thio]acetic acid and nucleophilic residues in the enzyme active site. Additionally, [(3-Phenylpropyl)thio]acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions ultimately result in the modulation of various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(3-Phenylpropyl)thio]acetic acid can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature, pH, and the presence of other reactive species . Over time, [(3-Phenylpropyl)thio]acetic acid may undergo degradation, leading to a decrease in its activity and effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include prolonged changes in enzyme activity, gene expression, and metabolic flux, which can persist even after the compound has been degraded.

Dosage Effects in Animal Models

The effects of [(3-Phenylpropyl)thio]acetic acid in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exert more pronounced effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses of [(3-Phenylpropyl)thio]acetic acid can lead to toxic or adverse effects, such as cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

[(3-Phenylpropyl)thio]acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the phenylalanine metabolism pathway, where [(3-Phenylpropyl)thio]acetic acid can act as a substrate for enzymes such as phenylalanine ammonia lyase and aryl carboxylic acid reductase . These interactions can lead to changes in the levels of metabolites and overall metabolic flux. Additionally, [(3-Phenylpropyl)thio]acetic acid can influence other metabolic pathways, such as fatty acid metabolism and porphyrin metabolism, by interacting with specific enzymes and cofactors .

Transport and Distribution

The transport and distribution of [(3-Phenylpropyl)thio]acetic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, [(3-Phenylpropyl)thio]acetic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

[(3-Phenylpropyl)thio]acetic acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be localized to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. For example, [(3-Phenylpropyl)thio]acetic acid may be directed to the mitochondria through the presence of a mitochondrial targeting signal, where it can influence mitochondrial function and metabolism . The subcellular localization of [(3-Phenylpropyl)thio]acetic acid is crucial for its biological activity and overall function in cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Phenylpropyl)thio]acetic acid typically involves the reaction of 3-phenylpropyl bromide with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of [(3-Phenylpropyl)thio]acetic acid may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

[(3-Phenylpropyl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

[(3-Phenylpropyl)thio]acetic acid can be compared with other similar compounds, such as:

    3-Phenylpropionic acid: Lacks the thio group, resulting in different chemical reactivity and biological activity.

    Thioglycolic acid: Contains a thiol group but lacks the phenylpropyl moiety, leading to different applications and properties.

    Phenylacetic acid: Similar aromatic structure but lacks the thio group and propyl chain, resulting in different chemical behavior and uses.

The uniqueness of [(3-Phenylpropyl)thio]acetic acid lies in its combination of a phenylpropyl moiety with a thio group, providing distinct chemical reactivity and potential biological activities.

Eigenschaften

IUPAC Name

2-(3-phenylpropylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c12-11(13)9-14-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBJUCFBIKHHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306194
Record name [(3-phenylpropyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30134-08-8
Record name NSC174583
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(3-phenylpropyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Phenylpropyl)thio]acetic acid
Reactant of Route 2
Reactant of Route 2
[(3-Phenylpropyl)thio]acetic acid
Reactant of Route 3
Reactant of Route 3
[(3-Phenylpropyl)thio]acetic acid
Reactant of Route 4
Reactant of Route 4
[(3-Phenylpropyl)thio]acetic acid
Reactant of Route 5
Reactant of Route 5
[(3-Phenylpropyl)thio]acetic acid
Reactant of Route 6
Reactant of Route 6
[(3-Phenylpropyl)thio]acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.